molecular formula C24H22NO8P B7888411 Fmoc-O-Phospho-L-tyrosine

Fmoc-O-Phospho-L-tyrosine

Cat. No.: B7888411
M. Wt: 483.4 g/mol
InChI Key: AMXUJIHSMANWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-Phospho-L-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphorylated hydroxyl group on the tyrosine residue. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the phosphorylation of the hydroxyl group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.

    Phosphorylation of the Hydroxyl Group: The hydroxyl group of the tyrosine residue is phosphorylated using a phosphorylating agent such as phosphorous oxychloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of solid supports such as Wang resin or NovaSyn TG resin facilitates the efficient synthesis and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-Phospho-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Phosphorylation: Phosphorous oxychloride in dichloromethane.

    Coupling: HBTU or DIC in DMF.

Major Products:

    Deprotected Tyrosine Derivative: Resulting from the removal of the Fmoc group.

    Phosphorylated Peptides: Formed through coupling reactions with other amino acids.

Mechanism of Action

The mechanism of action of Fmoc-O-Phospho-L-tyrosine involves its incorporation into peptides through solid-phase synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amino group to participate in further reactions. The phosphorylated hydroxyl group mimics the natural phosphorylation of tyrosine residues in proteins, enabling the study of phosphorylation-dependent processes .

Comparison with Similar Compounds

Uniqueness: Fmoc-O-Phospho-L-tyrosine is unique due to its specific phosphorylation state, which makes it particularly useful for studying phosphorylation events in biological systems. Its stability and ease of deprotection under mild conditions also make it a preferred choice in peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUJIHSMANWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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